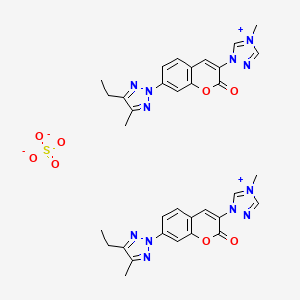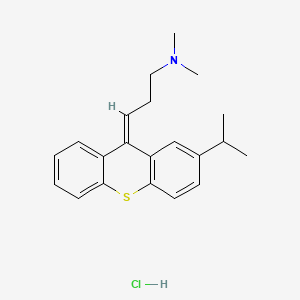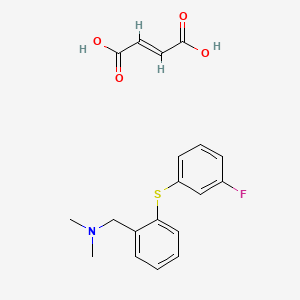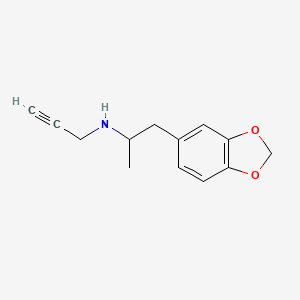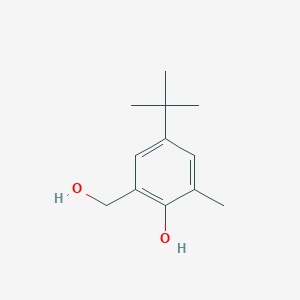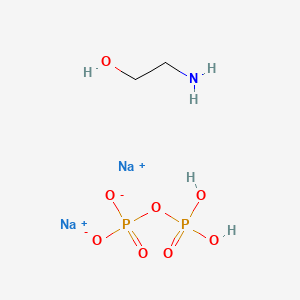
4-Ethoxycarbonyl-1-(3,5,5-trimethylcyclohex-2-en-1-ylidene)-1-piperazinium tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxycarbonyl-1-(3,5,5-trimethylcyclohex-2-en-1-ylidene)-1-piperazinium tetrafluoroborate is a complex organic compound with a unique structure It is characterized by the presence of a piperazinium core, a cyclohexene ring, and a tetrafluoroborate counterion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxycarbonyl-1-(3,5,5-trimethylcyclohex-2-en-1-ylidene)-1-piperazinium tetrafluoroborate typically involves the following steps:
Formation of the Piperazinium Core: The piperazinium core is synthesized through the reaction of piperazine with ethyl chloroformate under controlled conditions.
Cyclohexene Ring Introduction: The cyclohexene ring is introduced by reacting the piperazinium intermediate with 3,5,5-trimethylcyclohex-2-en-1-one.
Formation of the Tetrafluoroborate Salt: The final step involves the reaction of the intermediate with tetrafluoroboric acid to form the tetrafluoroborate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethoxycarbonyl-1-(3,5,5-trimethylcyclohex-2-en-1-ylidene)-1-piperazinium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazinium core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium azide in an aprotic solvent.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazinium derivatives.
Aplicaciones Científicas De Investigación
4-Ethoxycarbonyl-1-(3,5,5-trimethylcyclohex-2-en-1-ylidene)-1-piperazinium tetrafluoroborate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Ethoxycarbonyl-1-(3,5,5-trimethylcyclohex-2-en-1-ylidene)-1-piperazinium tetrafluoroborate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Ethoxycarbonyl-1-(3,5,5-trimethylcyclohex-2-en-1-ylidene)-1-piperazinium chloride
- 4-Ethoxycarbonyl-1-(3,5,5-trimethylcyclohex-2-en-1-ylidene)-1-piperazinium bromide
Uniqueness
4-Ethoxycarbonyl-1-(3,5,5-trimethylcyclohex-2-en-1-ylidene)-1-piperazinium tetrafluoroborate is unique due to its tetrafluoroborate counterion, which imparts distinct physicochemical properties. This compound exhibits enhanced stability and solubility compared to its chloride and bromide counterparts, making it more suitable for certain applications.
Propiedades
Número CAS |
72102-88-6 |
|---|---|
Fórmula molecular |
C16H27BF4N2O2 |
Peso molecular |
366.2 g/mol |
Nombre IUPAC |
ethyl 4-(3,5,5-trimethylcyclohex-2-en-1-ylidene)piperazin-4-ium-1-carboxylate;tetrafluoroborate |
InChI |
InChI=1S/C16H27N2O2.BF4/c1-5-20-15(19)18-8-6-17(7-9-18)14-10-13(2)11-16(3,4)12-14;2-1(3,4)5/h10H,5-9,11-12H2,1-4H3;/q+1;-1 |
Clave InChI |
SZEVYVHRGAQCBT-UHFFFAOYSA-N |
SMILES canónico |
[B-](F)(F)(F)F.CCOC(=O)N1CC[N+](=C2CC(CC(=C2)C)(C)C)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


